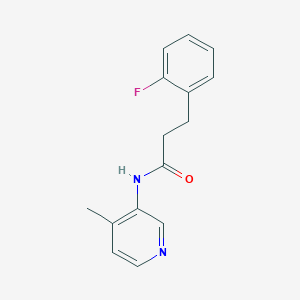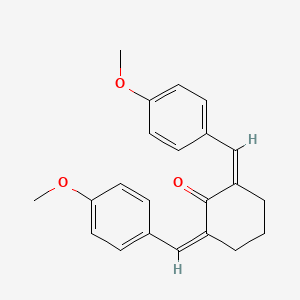
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
One advantage of using 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
将来の方向性
There are several future directions for 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide research. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be further studied for its potential as a combination therapy with other anticancer agents. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide.
In conclusion, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成法
The synthesis of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-3-pyridylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in high yield and purity.
科学的研究の応用
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer and neurological disorders. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-8-9-17-10-14(11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSTBMBIOUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
